molecular formula C14H17BrN2O B1432220 (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide CAS No. 1609400-07-8

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide

Cat. No.: B1432220
CAS No.: 1609400-07-8
M. Wt: 309.2 g/mol
InChI Key: KSZNONNSUZLBPH-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C14H16N2O·HBr It is a derivative of benzylamine and pyridine, characterized by the presence of a methoxy group on the benzyl ring and a pyridinylmethyl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide typically involves the reaction of 4-methoxybenzylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The hydrobromide salt is typically crystallized from an appropriate solvent to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group and the pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzyl)amine: Lacks the pyridinylmethyl group, making it less versatile in certain applications.

    (2-Pyridinylmethyl)amine: Lacks the methoxybenzyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is unique due to the presence of both the methoxybenzyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.BrH/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13;/h2-9,15H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZNONNSUZLBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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